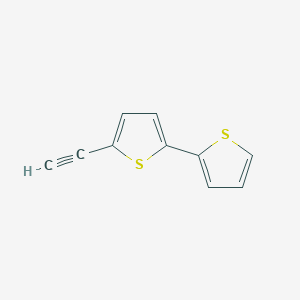

5-Ethynyl-2,2'-bithiophene

Description

Significance of Bithiophene Derivatives in Conjugated Systems

The planar structure of bithiophene facilitates strong π-π stacking and efficient charge transport, which are crucial for the performance of organic electronic devices. ontosight.ai The inherent properties of bithiophene can be further tailored by introducing different functional groups. For instance, the addition of a cyano group can enhance electron delocalization, leading to a reduced energy gap and a bathochromic shift in the absorption spectra. mdpi.com

Bithiophene derivatives are versatile and have been investigated for a range of applications, including:

Organic Field-Effect Transistors (OFETs): Their semiconducting properties make them suitable for use in OFETs, which are essential components of flexible displays and logic circuits. ontosight.ai

Organic Photovoltaics (OPVs): These compounds can function as electron donors or acceptors in OPV devices, potentially improving their power conversion efficiency. ontosight.aiontosight.ai

Sensors and Biosensors: The conjugated structure of bithiophenes provides a sensitive platform for detecting environmental changes. ontosight.ai

Role of Ethynyl (B1212043) Moieties in Enhancing π-Conjugation

The incorporation of ethynyl (–C≡C–) groups into conjugated molecules is a well-established strategy for modifying their electronic and optical properties. researchgate.netmdpi.com The introduction of an ethynyl linker extends the effective π-conjugation length of a molecule. mdpi.com This extension of the conjugated system often leads to several beneficial effects:

Improved Charge Transport: The rigid and linear nature of the ethynyl group can enhance intermolecular interactions and facilitate more efficient charge transport. ontosight.ai

Enhanced Light Absorption: Extending π-conjugation typically results in a red-shift of the absorption spectrum, meaning the molecule can absorb light at longer wavelengths. mdpi.comrsc.org This is often accompanied by an increase in the molar absorption coefficient, indicating more efficient light harvesting. mdpi.com

Tunable Electronic Properties: The presence of the ethynyl moiety allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This is critical for optimizing the performance of electronic devices. researchgate.net

Research has shown that the introduction of an ethynyl group can significantly improve the performance of materials in applications such as CO2 photoreduction by facilitating charge separation and transfer. researchgate.net

Scope of Current Academic Research on 5-Ethynyl-2,2'-bithiophene and its Derivatives

Current research on this compound and its derivatives is multifaceted, exploring their synthesis, properties, and applications in various advanced materials.

Synthesis: A key focus of research is the development of efficient and selective synthetic routes to this compound and its derivatives. One strategy involves the lithiation of 2,2'-bithiophene (B32781), followed by reaction with appropriate electrophiles to introduce the ethynyl group. nih.gov For instance, 5-lithio-2,2'-bithiophene can be converted to this compound. nih.gov Another approach involves the photochemical coupling of thiophene (B33073) precursors. tandfonline.comtandfonline.com Researchers have also developed methods for the homocoupling of this compound to create larger, more complex conjugated systems like 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne. nih.govmdpi.com

Derivatives and Applications: Researchers are actively synthesizing a wide array of derivatives from this compound to explore their potential in various fields. researchgate.net These derivatives include compounds with one, two, or even six bithiophenyl moieties, which have been used to create new acetylene (B1199291), butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene (B47539) derivatives. researchgate.netnih.gov

The primary applications being investigated for these materials are in organic electronics. ontosight.ai The incorporation of this compound into the backbone of conjugated polymers or as a component in small molecule donors for organic photovoltaics has shown promising results in terms of power conversion efficiencies. ontosight.ai Furthermore, its use in organic field-effect transistors has demonstrated high charge carrier mobilities, highlighting its potential for flexible electronics and displays. ontosight.ai

Table of Research Findings on this compound Derivatives

| Derivative Type | Synthetic Method | Potential Application | Reference |

|---|---|---|---|

| 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne | Homocoupling of this compound | Advanced conjugated materials | nih.govmdpi.com |

| Benzene derivatives with two bithiophene moieties | Manganese-catalyzed reaction of this compound | Organic electronics | researchgate.net |

| Isoxazole and 1,2,3-triazole derivatives | Cycloaddition reactions | Novel functional materials | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-Bithiophene |

| 5-lithio-2,2'-bithiophene |

| 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne |

| 5-iodo-2-thienylcarbaldehyde |

| 2-bromothiophene (B119243) |

| 5-bromo-2,2'-bithienyl-5'-carbaldehyde |

| 5-iodo-2,2'-bithiophene |

| 1,2-bis(2,2'-bithiophen-5-yl)ethyne |

| 5,5'-diiodo-2,2'-bithiophene (B1607277) |

| trimethylsilylacetylene |

| 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene |

| 5,5'-diethynyl-2,2'-bithiophene |

| 4-iodopyridine |

| 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene |

| 5-Ethynyl-5'-(1-propynyl)-2,2'-bithiophene |

| 5'-(1-propynyl)-2,2'-bithienyl-5-carbaldehyde |

| 5-allyl-2,2'-bithiophene |

| 5-(1-propenyl)-2,2'-bithiophene |

| 5-azido-2,2'-bithiophene |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene |

| 5-(2,2'-bithiophen-5-yl)-4-methyl-3-(2-pyridyl)isoxazoline |

| 1,4-bis(5-(2,2'-bithiophen-5-ylo)-4-methylisoxazoline-3-ylo)benzene |

| 3-(2,6-dichlorophenyl-4-methyl-5-(2,2'-bithiophen-5-yl)isoxazoline |

| 3-(p-dimethylaminophenyl)-5-(2,2'-bithiophen-5-yl)-4-methylisoxazoline |

| 3,5-bis(2,2'-bithiophen-5-yl)-4-methylisoxazoline |

| 5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde (B15249501) |

Structure

2D Structure

Propriétés

IUPAC Name |

2-ethynyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOAUTVUGMZMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197138 | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-21-9 | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethynyl 2,2 Bithiophene and Its Precursors

Established Synthetic Pathways to 5-Ethynyl-2,2'-bithiophene

A common and well-documented approach to the synthesis of this compound involves a multi-step sequence starting from the commercially available 2,2'-bithiophene (B32781). nih.gov This pathway offers a reliable method for introducing the ethynyl (B1212043) group at the 5-position of the bithiophene core.

Multi-Step Synthesis from 2,2'-Bithiophene

This synthetic route is characterized by a series of sequential reactions, each targeting a specific transformation of the 2,2'-bithiophene molecule. nih.govresearchgate.net

The initial step in this synthetic sequence is the selective halogenation of 2,2'-bithiophene, most commonly achieved through bromination. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ability to effect regioselective bromination of electron-rich aromatic compounds like thiophenes. tandfonline.comwikipedia.orgmanac-inc.co.jp The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or acetonitrile, and proceeds with high selectivity for the 2-position of the thiophene (B33073) rings. tandfonline.comresearchgate.net The use of NBS offers an advantage over elemental bromine as it provides a constant, low concentration of Br₂, which helps to minimize side reactions like polybromination. masterorganicchemistry.com The reaction conditions, including solvent and temperature, can be optimized to achieve high yields of the desired 5-bromo-2,2'-bithiophene (B1298648). tandfonline.com

Table 1: Selective Bromination of Substituted Thiophenes with NBS

| Substrate | Solvent | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|

| 3-Alkylthiophene | Glacial Acetic Acid | 5-30 minutes | 85-98 | >99% for 2-bromo |

This table presents data on the selective bromination of thiophene derivatives using N-Bromosuccinimide (NBS), highlighting the efficiency and high regioselectivity of the reaction. tandfonline.com

Following the successful bromination, the next crucial step is the introduction of the acetylene (B1199291) functionality via a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the most prominent reaction employed for this transformation, involving the coupling of the 5-bromo-2,2'-bithiophene with a terminal alkyne. wikipedia.org To prevent undesired side reactions and facilitate handling, a protected form of acetylene, such as trimethylsilylacetylene, is commonly used. nih.govwikipedia.orglibretexts.org

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine, which also often serves as the solvent. wikipedia.orgnih.gov The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne, preventing its self-coupling and ensuring the formation of the desired 5-(trimethylsilylethynyl)-2,2'-bithiophene. wikipedia.org Recent advancements have also explored copper-free Sonogashira coupling conditions. nih.gov

The final step in this sequence is the removal of the protecting group from the terminal alkyne to yield the target compound, this compound. For the commonly used trimethylsilyl (TMS) group, deprotection is typically achieved under mild conditions. nih.govwikipedia.org Reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) or a base like potassium carbonate in a protic solvent (e.g., methanol) are effective in cleaving the silicon-carbon bond to afford the free terminal alkyne. nih.govwikipedia.org

Photochemical Synthesis Approaches for Bithiophene Derivatives

Photochemical methods offer an alternative strategy for the synthesis of bithiophene derivatives. tandfonline.comrsc.orgacs.org These reactions often involve the irradiation of substituted thiophenes to induce coupling reactions. For instance, the photochemical coupling of 5-iodo-2-thienylcarbaldehyde with 2-bromothiophene (B119243) has been reported to produce 5'-bromo-2,2'-bithienyl-5-carbaldehyde, a precursor that can be further elaborated to introduce an ethynyl group. tandfonline.com This approach can provide a direct route to functionalized bithiophenes, which can then be converted to the desired ethynyl derivative. rsc.org

Alternative Synthetic Routes to this compound

Beyond the well-established multi-step and photochemical methods, other synthetic strategies have been explored. One such approach involves the Fiesselmann thiophene synthesis, which allows for the construction of the thiophene ring itself with the desired substituents. acs.org This "ring closure" approach can offer a convergent synthesis, potentially reducing the number of steps required compared to the "building blocks" approach that relies on coupling pre-formed thiophene rings. acs.org Additionally, methods involving the direct lithiation of 2,2'-bithiophene followed by reaction with an appropriate electrophile can also serve as a pathway to precursors for this compound. nih.gov

Selective Lithiation Protocols

The synthesis of this compound often commences with the selective metallation of the 2,2'-bithiophene backbone. A key precursor, 5-lithio-2,2'-bithiophene, is strategically generated to introduce functionality at the C5 position.

The primary method for this transformation involves the direct lithiation of 2,2'-bithiophene. mdpi.com This reaction is typically performed using an organolithium reagent, such as n-butyllithium (n-BuLi). The protocol aims for high regioselectivity, targeting the α-position (C5) of one of the thiophene rings, which is more acidic and sterically accessible compared to other positions.

However, achieving perfect selectivity is a significant challenge. The reaction of 2,2'-bithiophene with n-BuLi does not proceed to completion and yields a mixture of products. mdpi.com A detailed analysis of the product mixture reveals that it typically contains approximately 80% of the desired monosubstituted product, 5-lithio-2,2'-bithiophene. mdpi.com The remainder of the mixture is composed of unreacted 2,2'-bithiophene (~19.5%) and a small fraction of the dilithiated byproduct, 5,5'-dilithio-2,2'-bithiophene (<0.5%). mdpi.com Despite the formation of this byproduct, the subsequent iodination step to produce 5-iodo-2,2'-bithiophene is highly selective, with less than 0.5% of 5,5'-diiodo-2,2'-bithiophene (B1607277) being formed. mdpi.com This lithiated intermediate is crucial for subsequent steps, such as the introduction of an ethynyl group via reaction with an appropriate electrophile. mdpi.comnih.gov

Product Distribution in the Lithiation of 2,2'-bithiophene

| Compound | Percentage in Mixture |

|---|---|

| 5-Lithio-2,2'-bithiophene | ~80% |

| Unreacted 2,2'-bithiophene | ~19.5% |

Homocoupling Reactions of this compound

The terminal alkyne functionality of this compound allows it to undergo homocoupling reactions to form symmetrical diynes, which are valuable for creating extended conjugated systems. A prominent example is the synthesis of 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne. mdpi.comresearchgate.net

A highly effective method for this transformation involves a copper and palladium-catalyzed reaction. mdpi.com The homocoupling of this compound is mediated by a catalytic system of copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]). mdpi.comresearchgate.net A crucial finding in the development of this method was the role of an alkyl halide additive. The reaction proceeds with extremely low yield (around 10%) in the absence of an alkyl iodide or bromide. mdpi.com The introduction of these additives dramatically improves the efficiency of the coupling process.

Research into the influence of different alkyl halides has shown that both the type of halogen and the length of the alkyl chain affect the reaction yield. mdpi.com Ethyl iodide was identified as the most effective additive, leading to an isolated yield of 97%. mdpi.com Notably, no heterocoupling products between the alkyl halide and this compound were observed. mdpi.com

Effect of Alkyl Halide Additives on the Homocoupling of this compound mdpi.com

| Alkyl Halide Additive | Isolated Yield (%) |

|---|---|

| Decyl bromide | 60% |

| Ethyl bromide | 70% |

| Decyl iodide | 80% |

Challenges and Optimization in the Synthesis of this compound

The synthesis of this compound is not without its difficulties, primarily related to selectivity and reaction efficiency. A major challenge lies in the initial lithiation step of 2,2'-bithiophene. Attempts to apply certain lithiation methods proved inefficient due to low regioselectivity, which resulted in the formation of more than 35% of the undesired dilithiobithiophene byproduct. mdpi.com This highlights the critical need for carefully controlled reaction conditions to favor the formation of the mono-lithiated species.

Optimization strategies have been developed to overcome these hurdles. For the synthesis of precursors like 5-iodo-2,2'-bithiophene, the selective lithiation protocol, despite not achieving full conversion, provides a practical route as the desired product can be effectively separated. mdpi.com From a practical standpoint, the use of a lithiation product mixture containing ~80% 5-lithio-2,2'-bithiophene, ~19.5% unreacted starting material, and less than 0.5% of the dilithio-species is viable for subsequent synthetic steps. mdpi.com

In the context of the homocoupling reaction of this compound, significant optimization was achieved by identifying the crucial role of alkyl halide additives. mdpi.com The discovery that ethyl iodide boosts the yield to 97% transformed the reaction from a low-yield process to a very simple and effective synthetic method. mdpi.com Further optimization for related syntheses, such as those for 1,2-bis(2,2'-bithiophen-5-yl)ethyne and 1,4-bis(2,2'-bithiophen-5-yl)-1,3-butadiyne, involved the implementation of a cascade of three reactors. mdpi.com This setup, combined with the use of acetone (B3395972) as a solvent due to the high solubility of acetylene and butadiyne, represents a significant process enhancement. mdpi.com

Advanced Functionalization and Derivatization of 5 Ethynyl 2,2 Bithiophene

Synthesis of Oligomeric and Polymeric Architectures Incorporating 5-Ethynyl-2,2'-bithiophene

The incorporation of this compound into larger molecular frameworks has led to the development of novel oligomers and polymers with significant potential in organic electronics.

Construction of Ethynyl-Bridged Polythiophenes

Ethynyl-bridged polythiophenes represent a class of conducting polymers where bithiophene units are linked by acetylene (B1199291) groups. A key synthetic strategy for these materials is the homocoupling of this compound. researchgate.netmdpi.comnih.gov For instance, the homocoupling of this compound to yield 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne has been achieved with high efficiency. mdpi.comnih.gov A particularly effective method involves catalysis by a CuI/[PdCl2(PPh3)2] system in the presence of ethyl iodide, affording the product in a 97% isolated yield. mdpi.comnih.gov The presence of an alkyl iodide or bromide is crucial for high yields, with the effectiveness of the halide following the trend: ethyl iodide > decyl iodide > ethyl bromide > decyl bromide. nih.gov This method is noted for its simplicity and the absence of heterocoupled side products. mdpi.comnih.gov

The resulting ethynyl-bridged polythiophenes exhibit interesting properties. For example, derivatives with a Bt-core-Bt structure (where Bt = 2,2'-bithiophene-5-yl) can be electrochemically oxidized to form conducting polymers with remarkable stability during p-doping cycles. researchgate.netdntb.gov.ua

Conjugated Polymers with this compound Units

The versatility of this compound extends to its incorporation into a variety of conjugated polymer backbones, often through Sonogashira cross-coupling reactions. mdpi.com This approach allows for the creation of alternating copolymers with tailored electronic properties. For example, polymers incorporating 2-(triisopropylsilylethynyl)thiophene-substituted benzodithiophene and fluorinated benzotriazole (B28993) units have been synthesized to achieve wide band gaps and low-lying HOMO energy levels, which are desirable for applications in non-fullerene polymer solar cells. nih.gov These polymers can exhibit strong molecular aggregation and high open-circuit voltages in photovoltaic devices. nih.gov

The introduction of the ethynyl (B1212043) group directly onto a thiophene-based monomer can facilitate the synthesis of highly conjugated polymers. The presence of the triple bond is not found to impede the polymerization process of the thiophene (B33073) backbone. d-nb.info

Electrochemical Polymerization Studies

Electrochemical polymerization is a powerful technique for creating thin films of conducting polymers directly onto electrode surfaces. Studies have shown that derivatives of this compound can be readily electropolymerized. nih.govacs.org For instance, compounds containing at least two bithiophene motifs linked by a spacer can be easily converted into conducting polymers. nih.gov

The electrochemical behavior of these monomers and the resulting polymers has been investigated using techniques like cyclic voltammetry. Symmetrically disubstituted bithiophene derivatives have been shown to undergo electrochemical polymerization to produce both p- and n-dopable materials. acs.org These polymers often exhibit good electrochemical reversibility in their oxidative doping processes. acs.org The introduction of bithiophene or terthiophene units into the polymerization of thiophenes can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil

Creation of Multi-Component Molecular Systems

The ethynyl group of this compound serves as an excellent anchor point for the construction of complex, multi-component molecular systems with tailored photophysical and electronic properties.

Donor-Acceptor (D-A) and Donor-π-Acceptor (D-π-A) Chromophores Utilizing this compound

The combination of the electron-donating bithiophene unit with various electron-accepting moieties through the rigid ethynyl π-bridge has led to the development of a wide range of D-A and D-π-A chromophores. rsc.orgcsic.esacs.orgscispace.comresearchgate.net These molecules are of great interest for applications in nonlinear optics, two-photon absorption, and dye-sensitized solar cells.

Synthesis of these systems is often achieved through Sonogashira cross-coupling reactions between an ethynyl-functionalized donor (like this compound) and a halogenated acceptor, or vice versa. rsc.orgacs.org For example, D-π-A chromophores have been synthesized by coupling this compound with various acceptor units. csic.es Similarly, D-A-D type chromophores have been prepared where two this compound units act as donor arms connected to a central acceptor core. csic.es

The photophysical properties of these chromophores are highly tunable. By modifying the donor and acceptor strengths, the intramolecular charge transfer (ICT) characteristics and, consequently, the absorption and emission wavelengths can be precisely controlled. For instance, a series of D-A substituted chromophores based on an arylvinyl bithiophene conjugated unit demonstrated high molecular nonlinearities (μβ) and good thermal stability. acs.org

Two-photon absorption (TPA) properties have also been explored in D-π-A and D-π-A-π-D systems incorporating bithiophene units. rsc.org The TPA cross-section values were found to be significant, with quadrupolar-type chromophores generally exhibiting larger values than their dipolar analogues. rsc.org These chromophores have shown promise as fluorescent probes for bio-imaging. rsc.org

| Chromophore Type | Donor | π-Bridge/Acceptor System | Synthetic Method | Application |

| D-π-A | 4-ethynyl-N,N-dimethylaniline | 5'-bromo-2,2'-bithiophene | Sonogashira coupling | Two-photon absorption, Bio-imaging |

| D-π-A-π-D | 4-ethynyl-N,N-dimethylaniline | 5,5'-dibromo-2,2'-bithiophene | Sonogashira coupling | Two-photon absorption, Bio-imaging |

| D-A-D | This compound | 2H-benzo[d] rsc.orgresearchgate.netnih.govtriazole core | Sonogashira coupling | Tunable emission |

| D-A | Arylvinyl bithiophene | Tricyanovinyl / Phenyl-tetracyanobutadienyl | Wittig-Horner / Condensation | Nonlinear optics |

Integration into Extended π-Conjugated Structures (e.g., Viologens)

The reactive ethynyl group of this compound facilitates its integration into larger, extended π-conjugated systems. A notable example is the synthesis of extended viologens containing a bithiophene unit. mdpi.com The preparation of such a system was accomplished in a four-step synthesis starting from 5,5'-diiodo-2,2'-bithiophene (B1607277). mdpi.com This involved a palladium-catalyzed cross-coupling with trimethylsilylacetylene, followed by deprotection and a subsequent Sonogashira coupling with 4-iodopyridine, and finally quaternization with methyl iodide. mdpi.com The resulting bithiophene-containing extended viologen exhibited multiple absorption and emission bands, suggesting its potential for various optoelectronic applications. mdpi.com

Spectroscopic and Electronic Characterization of 5 Ethynyl 2,2 Bithiophene and Its Conjugates

Advanced Spectroscopic Probes for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 5-ethynyl-2,2'-bithiophene and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for precise mapping of the molecular framework.

For the parent compound, this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the thiophene (B33073) ring protons. For a related compound, 5,5′-diethynyl-2,2′-bithiophene, the thiophene protons appear as two doublets at δ 7.19 (d, 2H, J = 3.8 Hz) and 7.05 (d, 2H, J = 3.8 Hz), while the acetylenic protons show a singlet at δ 3.44 (s, 2H) mdpi.com. In a similar fashion, the protons on the thiophene rings of a bithiophene-containing viologen were observed as two doublets at δ 7.76 ppm and 7.67 ppm (J = 3.9 Hz) in DMSO-d₆ mdpi.com.

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. For 5,5′-diethynyl-2,2′-bithiophene in CDCl₃, the carbon signals are observed at δ 138.1, 134.0, 123.9, and 121.5 for the thiophene rings, and at δ 82.7 and 76.7 for the sp-hybridized carbons of the ethynyl (B1212043) groups mdpi.com. For a bithiophene-containing viologen, the sp carbons of the triple bonds produce signals at 95.4 and 91.9 ppm in DMSO-d₆ mdpi.com. These chemical shifts are characteristic and confirm the presence of the ethynyl and bithiophene moieties.

Interactive Table: ¹H and ¹³C NMR Data for 5,5′-diethynyl-2,2′-bithiophene and a related viologen.

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|---|

| 5,5′-diethynyl-2,2′-bithiophene | CDCl₃ | ¹H | 7.19 | d (3.8) | Thiophene H | mdpi.com |

| ¹H | 7.05 | d (3.8) | Thiophene H | mdpi.com | ||

| ¹H | 3.44 | s | Acetylenic H | mdpi.com | ||

| ¹³C | 138.1, 134.0, 123.9, 121.5 | Thiophene C | mdpi.com | |||

| ¹³C | 82.7, 76.7 | Acetylenic C | mdpi.com | |||

| Bithiophene-containing viologen | DMSO-d₆ | ¹H | 7.76 | d (3.9) | Thiophene H | mdpi.com |

| ¹H | 7.67 | d (3.9) | Thiophene H | mdpi.com |

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its conjugates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. For instance, the molecular weight of 5-(3-buten-1-ynyl)-2,2'-bithiophene (B73380) has been reported as 216.3 g/mol nih.gov. The monoisotopic mass of 5'-ethynyl[2,2'-bithiophene]-5-carbaldehyde (B15249501) is reported as 217.986007 g/mol epa.gov.

In addition to molecular weight determination, mass spectrometry provides information about the fragmentation patterns of the molecule, which can further support structural elucidation. For example, in the chemical ionization mass spectrum (CIMS) of 1-(2,2'-bithien-5-yl)-4-(thien-2-yl)-1H-1,2,3-triazole, a conjugate of this compound, the molecular ion peak (M+H) is observed at m/z 316, along with a fragment corresponding to the loss of a nitrogen molecule (M-N₂) at m/z 288 d-nb.info.

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of functional groups within this compound and its derivatives. A key feature in the IR spectrum is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group, which typically appears in the region of 2100-2260 cm⁻¹. For example, the IR spectrum of a push-pull organic dye containing an ethynyl-2,2'-bithiophene spacer shows a characteristic band at 2180 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of these molecules. The absorption maxima (λmax) are indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a polymer derived from 1,2-bis(2,2'-bithiophene-5-yl)ethyne, the maximum absorption band in chloroform solution is observed at λmax = 432 nm researchgate.net. A bithiophene-containing extended viologen in water exhibits several intense absorption bands, with a notable band in the visible region at λmax = 444 nm (εmax = 6658 M⁻¹cm⁻¹) mdpi.com. The position and intensity of these bands are influenced by the extent of conjugation and the nature of substituents attached to the bithiophene core rsc.org.

Interactive Table: UV-Vis Absorption Data for this compound Derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Polymer of 1,2-bis(2,2'-bithiophene-5-yl)ethyne | Chloroform | 432 | Not specified | researchgate.net |

| Bithiophene-containing extended viologen | Water | 193 | 7988 | mdpi.com |

| 225 | Not specified | mdpi.com | ||

| 275 | Not specified | mdpi.com | ||

| 444 | 6658 | mdpi.com |

Investigation of Photophysical Properties

The photophysical properties of this compound and its conjugates are of significant interest due to their potential applications in optoelectronic devices. Fluorescence spectroscopy is a primary technique used to study the emission of light from these molecules after electronic excitation.

Fluorescence spectroscopy reveals the emission characteristics of a molecule, including the emission maximum (λem) and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process nih.gov. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed nih.gov.

Derivatives of this compound often exhibit fluorescence. For example, a bithiophene-containing extended viologen displays multiple emission bands in the visible region when excited at different wavelengths mdpi.com. Excitation at 225 nm results in a sharp emission peak at 455 nm, while excitation at 275 nm leads to an intense convoluted band between 475 and 675 nm, with a sharp peak at 544 nm mdpi.com. The fluorescence quantum yields for donor-acceptor co-oligomers based on this compound have been determined to be in the range of 6% to 14%, which is relatively high for bithiophenes d-nb.infonih.gov. The quantum yield can be influenced by factors such as the "heavy atom effect," where the presence of heavier atoms like sulfur can affect the efficiency of intersystem crossing versus fluorescence acs.org.

The analysis of excitation and emission spectra provides a deeper understanding of the photophysical processes occurring in these molecules. The excitation spectrum, which is a plot of fluorescence intensity versus excitation wavelength, ideally matches the absorption spectrum, confirming that the absorbing species is also the emitting species. The emission spectrum reveals the distribution of wavelengths of the emitted light.

The difference in energy between the absorption maximum and the emission maximum is known as the Stokes shift. A significant Stokes shift points to a considerable geometric reorganization of the molecule in the excited state compared to the ground state acs.org. The emission bands of some bithiophene derivatives show a vibronic structure, which indicates that the excited-state structures are more planar and rigid acs.org. The study of excitation and emission processes is crucial for understanding energy transfer mechanisms in more complex systems, such as those involving metal complexes coordinated to bithiophene-based ligands nih.gov. The entire process, from absorption of a photon to the emission of a fluorescent photon, can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them nih.gov.

Computational and Theoretical Studies on 5 Ethynyl 2,2 Bithiophene Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have proven to be powerful tools for understanding the fundamental characteristics of 5-ethynyl-2,2'-bithiophene and its derivatives. researchgate.netresearchgate.netmdpi.com These computational methods allow for the detailed examination of molecular and electronic structures, as well as the prediction of photophysical phenomena. mdpi.comrsc.orgnih.gov

Elucidation of Molecular Conformation and Electronic Structure

DFT calculations have been instrumental in determining the preferred molecular conformation of this compound. The molecule generally adopts a planar and rigid backbone, a feature that facilitates efficient π-π stacking and charge transport. ontosight.ai The introduction of the ethynyl (B1212043) group enhances the degree of conjugation within the molecule, leading to improved electronic properties. ontosight.ai Theoretical studies have confirmed the planarity of the molecule, which is a key factor in its potential for creating highly ordered thin films for electronic devices. researchgate.net

Determination of Frontier Molecular Orbitals (HOMO and LUMO)

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of organic semiconductor materials. For this compound and related systems, DFT calculations have been widely used to determine these frontier orbital energies. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov

In many derivatives, both the HOMO and LUMO are well-delocalized across the entire molecular backbone. acs.org This delocalization is essential for efficient charge transport. The specific energies of the HOMO and LUMO levels can be tuned by chemical modifications. For example, the introduction of electron-donating or electron-withdrawing groups can raise or lower these energy levels, respectively. csic.es Theoretical calculations have shown that increasing the conjugation length, such as by forming dimers or oligomers, generally leads to a decrease in the HOMO-LUMO gap. d-nb.info

Below is a table summarizing representative calculated HOMO and LUMO energy levels for systems containing the this compound motif.

| Compound System | HOMO (eV) | LUMO (eV) | Source |

| 2H-benzo[d] researchgate.netontosight.aiacs.orgtriazole derivative 1a | -7.11 | -2.21 | csic.es |

| 2H-benzo[d] researchgate.netontosight.aiacs.orgtriazole derivative 1b | -7.14 | -2.31 | csic.es |

| 2H-benzo[d] researchgate.netontosight.aiacs.orgtriazole derivative 1c | -7.15 | -2.44 | csic.es |

Calculation of Electronic Band Gaps (Eg)

The electronic band gap (Eg), which is the energy difference between the HOMO and LUMO levels, is a key parameter that determines the optical and electronic properties of a semiconductor. DFT calculations provide a reliable method for predicting the band gap of this compound and its derivatives. researchgate.netresearchgate.netmdpi.comrsc.org

The calculated band gap for a molecule containing a highly π-extended conjugated structure with bithiophene units was found to be 2.08 eV. rsc.org The band gap can be systematically tuned. For instance, in a series of thiophene-triazole co-oligomers, the band gap was observed to decrease as the conjugated π-system became more extended, approaching 3.11 eV for an α-connected bithienyl derivative. d-nb.info This tunability of the HOMO-LUMO energy gap is a significant advantage for designing materials for specific optoelectronic applications. mdpi.com

The following table presents calculated electronic band gaps for various systems incorporating the this compound unit.

| Compound System | Electronic Band Gap (eV) | Source |

| HBTATHT | 2.08 | rsc.org |

| Thiophene-triazole co-oligomer (3-thienyl derivative 11) | 4.04 | d-nb.info |

| Thiophene-triazole co-oligomer (bithienyl derivative 14) | 3.11 | d-nb.info |

| 2H-benzo[d] researchgate.netontosight.aiacs.orgtriazole derivative 1a | 4.90 | csic.es |

| 2H-benzo[d] researchgate.netontosight.aiacs.orgtriazole derivative 1b | 4.83 | csic.es |

| 2H-benzo[d] researchgate.netontosight.aiacs.orgtriazole derivative 1c | 4.71 | csic.es |

Modeling of Photophysical Processes

TDDFT calculations are essential for modeling the photophysical processes of this compound, including light absorption and emission, as well as understanding the nature of its excited states. mdpi.comrsc.org

Prediction of Absorption and Emission Characteristics

TDDFT calculations can accurately predict the absorption and emission spectra of molecules containing the this compound moiety. mdpi.comrsc.org For example, in a study of quadrupolar bithiophenes, TD-DFT calculations, including vibronic couplings, were able to reproduce the experimental spectroscopic data with good accuracy. mdpi.com These calculations can identify the electronic transitions responsible for the observed absorption bands, which are often assigned to π-π* or intramolecular charge transfer (ICT) transitions within the conjugated system. researchgate.netlookchem.com

The emission properties are also well-described by TDDFT. For instance, the fluorescence spectra of bithiophene-containing viologens show multiple emission bands in the visible region, and their characteristics can be correlated with the calculated electronic transitions. mdpi.com The Stokes shift, which is the difference between the absorption and emission maxima, can also be predicted and provides insight into the geometric reorganization between the ground and excited states. acs.org

The table below shows a comparison of experimental and calculated absorption and emission wavelengths for various derivatives.

| Compound | Experimental λabs (nm) | Calculated λabs (nm) | Experimental λem (nm) | Calculated λem (nm) | Source |

| 1d | 412 | 405 | 529 | - | csic.es |

| 1e | 421 | 426 | 529 | - | csic.es |

| 1f | 439 | 434 | 531 | - | csic.es |

| 1g | 455 | 460 | 562 | - | csic.es |

| 1h | 424 | 492 | 485 | - | csic.es |

| 1i | 411 | 414 | 514 | - | csic.es |

| 1j | 434 | 437 | 569 | - | csic.es |

| 1k | 464 | 453 | 572 | - | csic.es |

| 1l | 414 | 416 | 512 | - | csic.es |

| 1m | 384 | 398 | 510 | - | csic.es |

Analysis of Charge Transfer States and Excited State Geometries

TDDFT is a powerful tool for analyzing the nature of excited states, including charge transfer (CT) states. mdpi.comrsc.org In many donor-acceptor systems based on this compound, the lowest energy absorption is characterized by a significant degree of intramolecular charge transfer from the donor to the acceptor part of the molecule. csic.es The topology of the frontier orbitals involved in these transitions, as revealed by calculations, can confirm the charge transfer character. csic.es

Furthermore, TDDFT can be used to optimize the geometries of the molecule in its excited states. rsc.org These calculations often reveal that the molecule becomes more planar and rigid in the excited state, which can be inferred from the vibronic structure observed in the emission spectra. acs.org The geometric reorganization from the ground to the excited state is a key factor influencing the photophysical properties, including the Stokes shift and the efficiency of radiative and non-radiative decay processes. acs.org

Theoretical Insights into Reactivity and Polymerization Mechanisms

Theoretical calculations have provided profound insights into the reactivity of this compound and the mechanisms governing its polymerization. The ethynyl group, a potent electron-withdrawing moiety, significantly influences the electron distribution within the bithiophene backbone, thereby dictating its reactivity in various chemical transformations.

One area of significant theoretical interest is the cycloaddition reactions involving this compound. For instance, manganese-catalyzed dehydrative [2+2+2] cycloaddition reactions with 1,3-dicarbonyl compounds have been explored. researchgate.net Theoretical studies help to elucidate the reaction mechanism, which is presumed to follow pathways established for other terminal alkynes. mdpi.com These calculations can predict the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts toward desired products. researchgate.net

Furthermore, theoretical models have been employed to understand the homocoupling of this compound to form larger conjugated systems like 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne. mdpi.comresearchgate.net These computational investigations can shed light on the role of catalysts, such as copper and palladium complexes, and the influence of reaction conditions on the efficiency and selectivity of the coupling process. mdpi.comresearchgate.net

The electropolymerization of this compound and its derivatives is another area where theoretical studies have been invaluable. researchgate.net By calculating parameters such as ionization potential and electron affinity, researchers can predict the ease of oxidation and the potential for forming conducting polymers. acs.org Theoretical calculations have shown that the introduction of an ethynyl bridge between bithiophene units can lead to polymers with ambipolar behavior, meaning they can transport both positive and negative charge carriers. acs.org

The mechanism of polymerization is often complex, involving the formation of radical cations and subsequent coupling reactions. tue.nl Quantum chemical calculations can model these reactive intermediates, providing information on their stability and preferred reaction pathways. tue.nl For instance, in the solid-state polymerization of related dihalo-thiophenes, theoretical analysis of crystal structures has revealed the importance of intermolecular interactions in facilitating the reaction. pkusz.edu.cn While not directly on this compound, these studies provide a framework for understanding how molecular packing can influence reactivity.

The anionic polymerization of vinylthiophenes, which are structurally related to ethynylthiophenes, has also been a subject of theoretical investigation. acs.org These studies explore the polymerization behavior and the factors that lead to controlled polymerization, offering insights that could be transferable to the polymerization of ethynyl-containing monomers. acs.org

| Reaction Type | Reactant(s) | Key Theoretical Insights |

| [2+2+2] Cycloaddition | This compound, 1,3-dicarbonyl compounds | Elucidation of reaction mechanism and prediction of regioselectivity. researchgate.netmdpi.com |

| Homocoupling | This compound | Understanding the role of catalysts and reaction conditions. mdpi.comresearchgate.net |

| Electropolymerization | This compound and derivatives | Prediction of oxidation potentials and conducting properties of the resulting polymers. researchgate.netacs.org |

Structure-Property Relationship Predictions

A significant strength of computational chemistry lies in its ability to predict the properties of molecules based on their structure, thereby guiding the design of new materials with desired functionalities. For this compound and its derivatives, theoretical studies have been pivotal in establishing clear structure-property relationships.

The electronic properties of these systems are of primary interest. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are routinely used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgsemanticscholar.org The HOMO-LUMO gap is a critical parameter that determines the electronic absorption and emission properties of the molecule. beilstein-journals.org Theoretical calculations have shown that extending the π-conjugation, for instance by forming dimers like 1,2-bis(2,2'-bithiophene-5-yl)ethyne, leads to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra. acs.org

Theoretical models can also predict how different substituents on the bithiophene core will affect its electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can be modeled to understand their impact on the HOMO and LUMO energy levels and, consequently, on the optical and electrochemical properties of the molecule. semanticscholar.org These predictions are crucial for designing materials for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

The planarity of the molecular backbone is another critical factor influencing the properties of conjugated polymers. rsc.org Theoretical calculations can predict the dihedral angles between the thiophene (B33073) rings in 2,2'-bithiophene (B32781) and its derivatives. researchgate.net A more planar structure generally leads to better π-orbital overlap, which enhances charge carrier mobility, a key parameter for applications in organic field-effect transistors (OFETs). rsc.org

Furthermore, computational studies can provide insights into the nonlinear optical (NLO) properties of these molecules. semanticscholar.org By calculating hyperpolarizabilities, researchers can identify candidates for applications in areas such as optical switching and frequency conversion. Theoretical models have been used to compare the NLO properties of bithiophene-cored quadrupolar molecules with their cyclopentadithiophene analogues, revealing the potential of these systems as two-photon absorbers. semanticscholar.org

The table below summarizes some key structure-property relationships for this compound systems as predicted by theoretical studies.

| Property | Structural Feature | Theoretical Prediction |

| Electronic Absorption/Emission | Extension of π-conjugation (e.g., dimerization) | Red-shift in spectra due to a smaller HOMO-LUMO gap. acs.org |

| HOMO/LUMO Energy Levels | Introduction of electron-donating/withdrawing groups | Tunable energy levels for specific electronic applications. semanticscholar.org |

| Charge Carrier Mobility | Planarity of the bithiophene backbone | Increased planarity leads to enhanced mobility. rsc.org |

| Nonlinear Optical Properties | Molecular symmetry and donor-acceptor character | Prediction of two-photon absorption cross-sections. semanticscholar.org |

| Electrochemical Behavior | Nature of bridging units and substituents | Prediction of oxidation and reduction potentials. researchgate.netacs.org |

Applications of 5 Ethynyl 2,2 Bithiophene in Advanced Organic Electronic Materials

Organic Field-Effect Transistors (OFETs)

5-Ethynyl-2,2'-bithiophene is a key component in developing high-performance semiconducting materials for OFETs. ontosight.ai Its incorporation into polymer backbones has been shown to yield high charge carrier mobilities, a critical parameter for the performance of these devices. ontosight.ai

Design Principles for High-Mobility Materials

The design of high-mobility materials for OFETs hinges on several key principles, many of which are addressed by the properties of this compound and its derivatives. High charge carrier mobility is essential for efficient device operation. acs.org

Key design strategies include:

The rigid and planar nature of the this compound unit contributes positively to these design principles, making it a favorable building block for high-mobility OFET materials. ontosight.ai

Impact of Conjugated Backbone Planarity on Charge Transport

The planarity of the conjugated backbone is a critical determinant of charge transport efficiency in organic semiconductors. mdpi.com A more planar backbone leads to a smaller torsion angle between adjacent aromatic rings, which in turn facilitates better delocalization of π-electrons along the polymer chain. mdpi.com This enhanced delocalization is a fundamental requirement for efficient intramolecular charge transport.

Table 1: Charge Carrier Mobilities of Various Organic Semiconductor Materials

| Material | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Reference |

|---|---|---|---|

| P-BDF | 0.85 | - | mdpi.com |

| P-NDF | 0.55 | - | mdpi.com |

| PDPPFT | 0.78 | 0.24 | mdpi.com |

| PTFDFT | 1.08 | 2.23 | mdpi.com |

| NDI-C8 | - | 0.14 | mdpi.com |

| NDI-EH | - | 0.074 | mdpi.com |

| P1FIID-2FBT | 6.41 | 6.76 | researchgate.net |

| D-DPPN | 0.019 | - | researchgate.net |

| 2C₈-BTBT | 31.3 | - | acs.org |

| Pentacene | 5-40 | - | acs.org |

| Hexacene | up to 4.28 | - | acs.org |

Organic Photovoltaics (OPVs) and Solar Cells

This compound and its derivatives are integral to the advancement of organic photovoltaics. ontosight.aimdpi.com They are used as building blocks for both donor and acceptor materials in the active layer of solar cells. mdpi.comrsc.org

Role as a Building Block for Donor or Acceptor Materials

In OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction. The efficiency of charge separation and transport within this layer is paramount for high-performing devices.

This compound, being an electron-rich unit, is often incorporated into donor materials, typically conjugated polymers or small molecules. ossila.com These donor materials are responsible for absorbing sunlight and generating excitons (bound electron-hole pairs). The ethynyl (B1212043) group provides a point for extending the conjugation, which is crucial for tuning the material's absorption spectrum and energy levels. ontosight.ai For instance, it has been used in the synthesis of anthracene-based molecules for solution-processed solar cells. rsc.org

While less common, bithiophene units can also be part of acceptor materials. The development of novel acceptor building blocks, such as bithiophenesulfonamide (BTSA), demonstrates the versatility of the bithiophene core. nih.gov

Strategies for Optimizing Power Conversion Efficiencies

The primary goal in OPV research is to maximize the power conversion efficiency (PCE), which is a measure of how effectively sunlight is converted into electricity. Several strategies involving materials derived from this compound are employed to achieve this.

Key strategies include:

Research has shown that incorporating this compound derivatives into polymer blends with fullerene acceptors can lead to significant increases in PCE, with some devices exceeding 10%. Tandem solar cells, which use multiple active layers with complementary absorption spectra, have achieved PCEs greater than 12%. nankai.edu.cn

Table 2: Performance of OPV Devices Utilizing Bithiophene Derivatives

| Donor Material | Acceptor Material | PCE (%) | Jsc (mA/cm²) | Voc (V) | Reference |

|---|---|---|---|---|---|

| BTD-TPA | PC₆₀BM | ~1.3 | - | - | rsc.org |

| poly(BTD-TPA) | PC₆₀BM | ~2.6 | - | - | rsc.org |

| poly(BTD-TPA) | PC₇₀BM | 2.65 | 7.45 | 0.92 | rsc.org |

| DR3TSBDT | PC₇₁BM | - | - | - | nankai.edu.cn |

| DPPEZnP-TBO | PC₆₁BM | - | - | - | nankai.edu.cn |

| Tandem Cell | - | 12.5 | - | - | nankai.edu.cn |

| HTATHBT | PC₆₁BM | <0.5 | - | - | rsc.org |

| HDTTATHT | PC₆₁BM | ~0.2 | - | - | rsc.org |

| Polymer with 5-Bromo-5'-hexyl-2,2'-bithiophene | Fullerene Derivative | >10 | - | - |

Organic Light-Emitting Diodes (OLEDs)

The application of this compound extends to the field of organic light-emitting diodes. ontosight.ai In OLEDs, an organic film is placed between two conductors, and light is emitted in response to an electric current. google.com Thiophene-based oligomers and polymers are valued for their optoelectronic properties, such as luminescence and tunable HOMO-LUMO energy gaps. mdpi.com

This compound and its derivatives can be used as building blocks for the synthesis of conjugated polymers that serve as the emissive layer in OLEDs. The rigid structure and extended conjugation of these materials can lead to enhanced light emission efficiency and operational stability. The ability to tune the electronic properties by modifying the molecular structure allows for the creation of materials that emit light at specific wavelengths, which is crucial for display applications. chalmers.se While detailed research findings specifically on this compound in OLEDs are less prevalent in the provided context, the general utility of bithiophene derivatives in this area is well-established. mdpi.com

Table 3: List of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| P-BDF | Benzo[1,2-b:4,5-b']difuran-based polymer |

| P-NDF | Naphtho[1,2-b:5,6-b']difuran-based polymer |

| PDPPFT | Diketopyrrolopyrrole-furan-based polymer |

| PTFDFT | Fused diketopyrrolopyrrole-furan-based polymer |

| NDI-C8 | Naphthalene diimide with C8 alkyl chains |

| NDI-EH | Naphthalene diimide with 2-ethylhexyl chains |

| P1FIID-2FBT | Polymer of a fluorinated isoindigo-based acceptor and 3,3'-difluoro-2,2'-bithiophene |

| D-DPPN | Naphthalene-flanked diketopyrrolopyrrole with n-decyl alkyl chain |

| 2C₈-BTBT | 2,7-dioctyl ontosight.aibenzothieno[3,2-b] ontosight.aibenzothiophene |

| Pentacene | Pentacene |

| Hexacene | Hexacene |

| BTD-TPA | Benzothiadiazole-triphenylamine |

| PC₆₀BM | chalmers.sechalmers.se-Phenyl-C₆₁-butyric acid methyl ester |

| PC₇₁BM | chalmers.sechalmers.se-Phenyl-C₇₁-butyric acid methyl ester |

| DR3TSBDT | A small molecule donor for OPVs |

| DPPEZnP-TBO | A porphyrin-based small molecule donor for OPVs |

| HTATHBT | Anthracene derivative with 5-ethynyl-5'-hexyl-2,2'-bithiophene |

| HDTTATHT | Anthracene derivative with bithiophene units |

| 5-Bromo-5'-hexyl-2,2'-bithiophene | 5-Bromo-5'-hexyl-2,2'-bithiophene |

| BTSA | Bithiophenesulfonamide |

| PNDI2OD-T2 | Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} |

| NaT2 | 5,5'-bis(naphth-2-yl)-2,2'-bithiophene |

| TAPC | Di(p-tolyl)aminophenyl]cyclohexane |

| TPD | N,N-diphenyl-N,N-bis(3-methylphenyl)-1,1-biphenyl-4,4-diamine |

| NPB (α-NPD) | N,N′-diphenyl-N,N′-bis(1-naphthyl)-(1,1′-biphenyl)-4,4′-diamine |

| TIPSAntBT-TPA | 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| TIPSAntBT-bisDMFA | 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| P3HT | Poly(3-hexylthiophene) |

| PIDTT | Poly[indacenodithieno[3,2-b]thiophene-2,8-diyl] |

| PDCBT | Poly[5,5′-bis(2-butyloctyl)-(2,2′-bithiophene)-4,4′-dicarboxylate-alt-5,5′-2,2′-bithiophene] |

| PTB7-Th | A low-bandgap polymer for OPVs |

| Dithienyl-DPPs | Dithienyl-diketopyrrolopyrrole |

| DTP-co-THs | Dithieno[3,2-b:2′,3′-d]pyrrole-co-thiophene |

| PBDTT-DPPFu | A polymer based on benzodithiophene and fused diketopyrrolopyrrole |

| PBDTT-DPP | A polymer based on benzodithiophene and diketopyrrolopyrrole |

| bbb-BTT-1 | A benzotrithiophene isomer |

| bbb-BTT-2 | A benzotrithiophene isomer |

| 2-bromo-5-n-hexylthiophene | 2-bromo-5-n-hexylthiophene |

| 5-bromo-5'-n-hexyl-2,2'-bithiophene | 5-bromo-5'-n-hexyl-2,2'-bithiophene |

| 5,5'-diiodo-2,2'-bithiophene (B1607277) | 5,5'-diiodo-2,2'-bithiophene |

| trimethylsilylacetylene | trimethylsilylacetylene |

| 4-iodopyridine | 4-iodopyridine |

| iodomethane | iodomethane |

| 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene | 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene |

| 5,5'-diethynyl-2,2'-bithiophene | 5,5'-diethynyl-2,2'-bithiophene |

| 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene | 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene |

| 4,4'-([2,2'-bithiophene]-5,5'-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) diiodide | 4,4'-([2,2'-bithiophene]-5,5'-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) diiodide |

| 1,2-bis(2,2'-bithiophene-5-yl)ethyne | 1,2-bis(2,2'-bithiophene-5-yl)ethyne |

| 5-iodo-2,2'-bithiophene | 5-iodo-2,2'-bithiophene |

| 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne | 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne |

| 5-hexyl-2,2'-bithiophene | 5-hexyl-2,2'-bithiophene |

| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene (B175666) | 5,5'-Bis(tributylstannyl)-2,2'-bithiophene |

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene |

| 2,6-bis((5-hexylthiophen-2-yl)ethynyl)anthracene-9,10-dione | 2,6-bis((5-hexylthiophen-2-yl)ethynyl)anthracene-9,10-dione |

| 5-ethynyl-5'-hexyl-2,2'-bithiophene | 5-ethynyl-5'-hexyl-2,2'-bithiophene |

| 9,10-bis(5-ethynyl-5'-hexyl-2,2'-bithiophen-2-yl)anthracene | 9,10-bis(5-ethynyl-5'-hexyl-2,2'-bithiophen-2-yl)anthracene |

| 5-allyl-2,2'-bithiophene | 5-allyl-2,2'-bithiophene |

| 5-azido-2,2'-bithiophene | 5-azido-2,2'-bithiophene |

| 5-(1-propenyl)-2,2'-bithiophene | 5-(1-propenyl)-2,2'-bithiophene |

| 1,2-bis(2,2'-bithiophene-5-yl)acetylene | 1,2-bis(2,2'-bithiophene-5-yl)acetylene |

| This compound | This compound |

| 5,5'-bis(ethynyl)dithieno[3,2-b:2',3'-d]thiophene | 5,5'-bis(ethynyl)dithieno[3,2-b:2',3'-d]thiophene |

| 2,5-bisethynylthieno[3,2-b]thiophene | 2,5-bisethynylthieno[3,2-b]thiophene |

| N-bromosuccinimide | N-bromosuccinimide |

| 5,5'-Bis(dimesitylboryl)-2,2'-bithiophene | 5,5'-Bis(dimesitylboryl)-2,2'-bithiophene |

| 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |

| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole |

| 1,2,4-Triazole | 1,2,4-Triazole |

| 2,2'-bithiophene (B32781) | 2,2'-bithiophene |

| 1,3-butadiyne | 1,3-butadiyne |

| isoxazole | isoxazole |

| 1,2,3-triazole | 1,2,3-triazole |

| pyrrole | pyrrole |

| benzene | benzene |

| fluoranthene (B47539) | fluoranthene |

| 5-iodo- and 5-allyl-2,2'-bithiophenes | 5-iodo- and 5-allyl-2,2'-bithiophenes |

| 5-azido-2,2'-bithiophene | 5-azido-2,2'-bithiophene |

| 1,2-bis(2,2'-bithiophene-5-yl)acetylene | 1,2-bis(2,2'-bithiophene-5-yl)acetylene |

| 5-(1-propenyl)-2,2'-bithiophene | 5-(1-propenyl)-2,2'-bithiophene |

| 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne | 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne |

| 1,4-bis(trimethylsilyl)-1,3-butadiyne | 1,4-bis(trimethylsilyl)-1,3-butadiyne |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene | 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene | 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene |

| Poly[3,3'-ditetradecyl-2,2'-bithiophene-5,5'-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] | Poly[3,3'-ditetradecyl-2,2'-bithiophene-5,5'-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] |

| P4T | Poly[3,3'-ditetradecyl-2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] |

| P(DPP-CH3-TVT)x(DPP-TVT)y | Asymmetric DPP-based polymer |

| 5,5′-bis(dimesitylboryl)-2,2′-bithiophene | 5,5′-bis(dimesitylboryl)-2,2′-bithiophene |

| 6,13-bis(triisopropylsiliylethynyl)pentacene | 6,13-bis(triisopropylsiliylethynyl)pentacene |

| N,N'-dihydrotetraazapentacene | N,N'-dihydrotetraazapentacene |

| N,N'-dihydrodiazahexacen | N,N'-dihydrodiazahexacen |

| N,N'-dihydrodiazaheptacen | N,N'-dihydrodiazaheptacen |

| benzodithiophene | benzodithiophene |

| benzotrithiophene | benzotrithiophene |

| 2-bromo-5-n-hexylthiophene | 2-bromo-5-n-hexylthiophene |

| 5-bromo-5'-n-hexyl-2,2'-bithiophene | 5-bromo-5'-n-hexyl-2,2'-bithiophene |

| 4,9-dibromo-2,7-bis(2-octyldodecyl)-Benzo mdpi.comphenanthroline-1,3,6,8-(2H,7H)-tetrone | 4,9-dibromo-2,7-bis(2-octyldodecyl)-Benzo mdpi.comphenanthroline-1,3,6,8-(2H,7H)-tetrone |

| PDPP4T | A diketopyrrolopyrrole-based polymer |

| DPPDPyBT | A diketopyrrolopyrrole-based polymer |

| n-octadecyltrichlorosilane | n-octadecyltrichlorosilane |

| fullerene | fullerene |

| trifluoromethylphenyl-ethynyl derivatives | trifluoromethylphenyl-ethynyl derivatives |

| phenylethynyl analogs | phenylethynyl analogs |

| 5-iodo-2,2'-bithiophene | 5-iodo-2,2'-bithiophene |

| 5-allyl-2,2'-bithiophenes | 5-allyl-2,2'-bithiophenes |

| 5-azido-2,2'-bithiophene | 5-azido-2,2'-bithiophene |

| 1,2-bis(2,2'-bithiophene-5-yl)acetylene | 1,2-bis(2,2'-bithiophene-5-yl)acetylene |

| 5-(1-propenyl)-2,2'-bithiophene | 5-(1-propenyl)-2,2'-bithiophene |

| 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne | 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne |

| acetylene (B1199291) | acetylene |

| 1,3-butadiyne | 1,3-butadiyne |

| isoxazolines | isoxazolines |

| 3-(2,6-dichlorophenyl-4-methyl-5-(2,2'-bithiophen-5-yl)isoxazoline | 3-(2,6-dichlorophenyl-4-methyl-5-(2,2'-bithiophen-5-yl)isoxazoline |

| 3-(p-dimethylaminophenyl)-5-(2,2'-bithiophen-5-yl)-4-methylisoxazoline | 3-(p-dimethylaminophenyl)-5-(2,2'-bithiophen-5-yl)-4-methylisoxazoline |

| 3,5-bis(2,2'-bithiophen-5-yl)-4-methylisoxazoline | 3,5-bis(2,2'-bithiophen-5-yl)-4-methylisoxazoline |

| 5-(2,2'-bithiophen-5-yl)-4-methyl-3-(2-pyridyl)isoxazoline | 5-(2,2'-bithiophen-5-yl)-4-methyl-3-(2-pyridyl)isoxazoline |

| 1,4-bis(5-(2,2'-bithiophen-5-ylo)-4-methylisoxazoline-3-ylo)benzene | 1,4-bis(5-(2,2'-bithiophen-5-ylo)-4-methylisoxazoline-3-ylo)benzene |

| 2,2'-bithiophene | 2,2'-bithiophene |

| 5-hexyl-2,2'-bithiophene | 5-hexyl-2,2'-bithiophene |

| 1-bromohexane | 1-bromohexane |

| N-bromosuccinimide | N-bromosuccinimide |

| 5-ethynyl-5'-hexyl-2,2'-bithiophene | 5-ethynyl-5'-hexyl-2,2'-bithiophene |

| 2,6-bis((5-hexylthiophen-2-yl)ethynyl)anthracene-9,10-dione | 2,6-bis((5-hexylthiophen-2-yl)ethynyl)anthracene-9,10-dione |

| 5,15-bis(2,5-bis(2-ethylhexyl)-3,6-dithienyl-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-5'-yl-ethynyl)-10,20-bis(5-(2-butyloctyl)thienyl)porphyrin zinc(II) | 5,15-bis(2,5-bis(2-ethylhexyl)-3,6-dithienyl-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-5'-yl-ethynyl)-10,20-bis(5-(2-butyloctyl)thienyl)porphyrin zinc(II) |

| 5,5'-bis(ethynyl)dithieno[3,2-b:2',3'-d]thiophene | 5,5'-bis(ethynyl)dithieno[3,2-b:2',3'-d]thiophene |

| 2,5-bisethynylthieno[3,2-b]thiophene | 2,5-bisethynylthieno[3,2-b]thiophene |

| 2,2':5',2''-terthiophene | 2,2':5',2''-terthiophene |

| 5,5'-diiodo-2,2'-bithiophene | 5,5'-diiodo-2,2'-bithiophene |

| trimethylsilylacetylene | trimethylsilylacetylene |

| 4-iodopyridine | 4-iodopyridine |

| iodomethane | iodomethane |

| 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene | 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene |

| 5,5'-diethynyl-2,2'-bithiophene | 5,5'-diethynyl-2,2'-bithiophene |

| 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene | 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene |

| 4,4'-([2,2'-bithiophene]-5,5'-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) diiodide | 4,4'-([2,2'-bithiophene]-5,5'-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) diiodide |

| 5,5'-bis(tributylstannyl)-2,2'-bithiophene | 5,5'-bis(tributylstannyl)-2,2'-bithiophene |

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene |

| 4,9-dibromo-2,7-bis(2-octyldodecyl)-Benzo mdpi.comphenanthroline-1,3,6,8-(2H,7H)-tetrone | 4,9-dibromo-2,7-bis(2-octyldodecyl)-Benzo mdpi.comphenanthroline-1,3,6,8-(2H,7H)-tetrone |

| PDPP4T | A diketopyrrolopyrrole-based polymer |

| DPPDPyBT | A diketopyrrolopyrrole-based polymer |

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene | 5,5'-bis(naphth-2-yl)-2,2'-bithiophene |

| n-octadecyltrichlorosilane | n-octadecyltrichlorosilane |

| 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene | 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene | 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| 6,13-bis(triisopropylsiliylethynyl)pentacene | 6,13-bis(triisopropylsiliylethynyl)pentacene |

| N,N'-dihydrotetraazapentacene | N,N'-dihydrotetraazapentacene |

| N,N'-dihydrodiazahexacen | N,N'-dihydrodiazahexacen |

| N,N'-dihydrodiazaheptacen | N,N'-dihydrodiazaheptacen |

| benzotrithiophene | benzotrithiophene |

| 2-bromo-5-n-hexylthiophene | 2-bromo-5-n-hexylthiophene |

| 5-bromo-5'-n-hexyl-2,2'-bithiophene | 5-bromo-5'-n-hexyl-2,2'-bithiophene |

| This compound | This compound |

| 1,2-bis(2,2'-bithiophene-5-yl)ethyne | 1,2-bis(2,2'-bithiophene-5-yl)ethyne |

| 5-iodo-2,2'-bithiophene | 5-iodo-2,2'-bithiophene |

| 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |

| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole |

| 1,2,4-Triazole | 1,2,4-Triazole |

| 5-iodo- and 5-allyl-2,2'-bithiophenes | 5-iodo- and 5-allyl-2,2'-bithiophenes |

| 5-azido-2,2'-bithiophene | 5-azido-2,2'-bithiophene |

| 1,2-bis(2,2'-bithiophene-5-yl)acetylene | 1,2-bis(2,2'-bithiophene-5-yl)acetylene |

| 5-(1-propenyl)-2,2'-bithiophene | 5-(1-propenyl)-2,2'-bithiophene |

| 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne | 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne |

| acetylene | acetylene |

| 1,3-butadiyne | 1,3-butadiyne |

| isoxazole | isoxazole |

| 1,2,3-triazole | 1,2,3-triazole |

| pyrrole | pyrrole |

| benzene | benzene |

| fluoranthene | fluoranthene |

| 1,4-bis(trimethylsilyl)-1,3-butadiyne | 1,4-bis(trimethylsilyl)-1,3-butadiyne |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene | 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene | 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene |

| Poly[3,3'-ditetradecyl-2,2'-bithiophene-5,5'-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] | Poly[3,3'-ditetradecyl-2,2'-bithiophene-5,5'-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] |

| P4T | Poly[3,3'-ditetradecyl-2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] |

| P(DPP-CH3-TVT)x(DPP-TVT)y | Asymmetric DPP-based polymer |

| IID-based acceptors | Isoindigo-based acceptors |

| 2FBT | 3,3'-difluoro-2,2'-bithiophene |

| 5,5'-bis(dimesitylboryl)-2,2'-bithiophene | 5,5'-bis(dimesitylboryl)-2,2'-bithiophene |

| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | 5,5'-Bis(tributylstannyl)-2,2'-bithiophene |

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene |

| PNDI2OD-T2 | Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} |

| PDPP4T | A diketopyrrolopyrrole-based polymer |

| DPPDPyBT | A diketopyrrolopyrrole-based polymer |

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene | 5,5'-bis(naphth-2-yl)-2,2'-bithiophene |

| n-octadecyltrichlorosilane | n-octadecyltrichlorosilane |

| 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene | 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene | 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| 6,13-bis(triisopropylsiliylethynyl)pentacene | 6,13-bis(triisopropylsiliylethynyl)pentacene |

| N,N'-dihydrotetraazapentacene | N,N'-dihydrotetraazapentacene |

| N,N'-dihydrodiazahexacen | N,N'-dihydrodiazahexacen |

| N,N'-dihydrodiazaheptacen | N,N'-dihydrodiazaheptacen |

| benzodithiophene | benzodithiophene |

| benzotrithiophene | benzotrithiophene |

| 2-bromo-5-n-hexylthiophene | 2-bromo-5-n-hexylthiophene |

| 5-bromo-5'-n-hexyl-2,2'-bithiophene | 5-bromo-5'-n-hexyl-2,2'-bithiophene |

| This compound | This compound |

| 1,2-bis(2,2'-bithiophene-5-yl)ethyne | 1,2-bis(2,2'-bithiophene-5-yl)ethyne |

| 5-iodo-2,2'-bithiophene | 5-iodo-2,2'-bithiophene |

| 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |

| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole |

| 1,2,4-Triazole | 1,2,4-Triazole |

| 5-iodo- and 5-allyl-2,2'-bithiophenes | 5-iodo- and 5-allyl-2,2'-bithiophenes |

| 5-azido-2,2'-bithiophene | 5-azido-2,2'-bithiophene |

| 1,2-bis(2,2'-bithiophene-5-yl)acetylene | 1,2-bis(2,2'-bithiophene-5-yl)acetylene |

| 5-(1-propenyl)-2,2'-bithiophene | 5-(1-propenyl)-2,2'-bithiophene |

| 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne | 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne |

| acetylene | acetylene |

| 1,3-butadiyne | 1,3-butadiyne |

| isoxazole | isoxazole |

| 1,2,3-triazole | 1,2,3-triazole |

| pyrrole | pyrrole |

| benzene | benzene |

| fluoranthene | fluoranthene |

| 1,4-bis(trimethylsilyl)-1,3-butadiyne | 1,4-bis(trimethylsilyl)-1,3-butadiyne |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene | 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene | 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene |

| Poly[3,3'-ditetradecyl-2,2'-bithiophene-5,5'-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] | Poly[3,3'-ditetradecyl-2,2'-bithiophene-5,5'-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] |

| P4T | Poly[3,3'-ditetradecyl-2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] |

| P(DPP-CH3-TVT)x(DPP-TVT)y | Asymmetric DPP-based polymer |

| IID-based acceptors | Isoindigo-based acceptors |

| 2FBT | 3,3'-difluoro-2,2'-bithiophene |

| 5,5'-bis(dimesitylboryl)-2,2'-bithiophene | 5,5'-bis(dimesitylboryl)-2,2'-bithiophene |

| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | 5,5'-Bis(tributylstannyl)-2,2'-bithiophene |

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene |

| PNDI2OD-T2 | Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} |

| PDPP4T | A diketopyrrolopyrrole-based polymer |

| DPPDPyBT | A diketopyrrolopyrrole-based polymer |

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene | 5,5'-bis(naphth-2-yl)-2,2'-bithiophene |

| n-octadecyltrichlorosilane | n-octadecyltrichlorosilane |

| 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene | 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene | 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| 6,13-bis(triisopropylsiliylethynyl)pentacene | 6,13-bis(triisopropylsiliylethynyl)pentacene |

| N,N'-dihydrotetraazapentacene | N,N'-dihydrotetraazapentacene |

| N,N'-dihydrodiazahexacen | N,N'-dihydrodiazahexacen |

| N,N'-dihydrodiazaheptacen | N,N'-dihydrodiazaheptacen |

| benzodithiophene | benzodithiophene |

| benzotrithiophene | benzotrithiophene |

| 2-bromo-5-n-hexylthiophene | 2-bromo-5-n-hexylthiophene |

| 5-bromo-5'-n-hexyl-2,2'-bithiophene | 5-bromo-5'-n-hexyl-2,2'-bithiophene |

| This compound | This compound |

| 1,2-bis(2,2'-bithiophene-5-yl)ethyne | 1,2-bis(2,2'-bithiophene-5-yl)ethyne |

| 5-iodo-2,2'-bithiophene | 5-iodo-2,2'-bithiophene |

| 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |

| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole |

| 1,2,4-Triazole | 1,2,4-Triazole |

| 5-iodo- and 5-allyl-2,2'-bithiophenes | 5-iodo- and 5-allyl-2,2'-bithiophenes |

| 5-azido-2,2'-bithiophene | 5-azido-2,2'-bithiophene |

| 1,2-bis(2,2'-bithiophene-5-yl)acetylene | 1,2-bis(2,2'-bithiophene-5-yl)acetylene |

| 5-(1-propenyl)-2,2'-bithiophene | 5-(1-propenyl)-2,2'-bithiophene |

| 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne | 1,4-bis(2,2'-bithiophene-5-yl)buta-1,3-diyne |

| acetylene | acetylene |

| 1,3-butadiyne | 1,3-butadiyne |

| isoxazole | isoxazole |

| 1,2,3-triazole | 1,2,3-triazole |

| pyrrole | pyrrole |

| benzene | benzene |

| fluoranthene | fluoranthene |

| 1,4-bis(trimethylsilyl)-1,3-butadiyne | 1,4-bis(trimethylsilyl)-1,3-butadiyne |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene | 1,4-bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene |

| 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene | 1,4-bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene |

| Poly[3,3'-ditetradecyl-2,2'-bithiophene-5,5'-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] | Poly[3,3'-ditetradecyl-2,2'-bithiophene-5,5'-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] |

| P4T | Poly[3,3'-ditetradecyl-2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-diyl-alt-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione-1,3-diyl] |

| P(DPP-CH3-TVT)x(DPP-TVT)y | Asymmetric DPP-based polymer |

| IID-based acceptors | Isoindigo-based acceptors |

| 2FBT | 3,3'-difluoro-2,2'-bithiophene |

| 5,5'-bis(dimesitylboryl)-2,2'-bithiophene | 5,5'-bis(dimesitylboryl)-2,2'-bithiophene |

| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | 5,5'-Bis(tributylstannyl)-2,2'-bithiophene |

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene |

| PNDI2OD-T2 | Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} |

| PDPP4T | A diketopyrrolopyrrole-based polymer |

| DPPDPyBT | A diketopyrrolopyrrole-based polymer |

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene | 5,5'-bis(naphth-2-yl)-2,2'-bithiophene |

| n-octadecyltrichlorosilane | n-octadecyltrichlorosilane |

| 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene | 2,6-bis[5,5'-bis(N,N'-diphenylaniline)-2,2'-bithiophen-5-yl]-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene | 2,6-bis(5,5'-bis{4-[bis(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl}-2,2'-bithiophen-5-yl)-9,10-bis-[(triisopropylsilyl)ethynyl]anthracene |

| 6,13-bis(triisopropylsiliylethynyl)pentacene | 6,13-bis(triisopropylsiliylethynyl)pentacene |

| N,N'-dihydrotetraazapentacene | N,N'-dihydrotetraazapentacene |

| N,N'-dihydrodiazahexacen | N,N'-dihydrodiazahexacen |

| N,N'-dihydrodiazaheptacen | N,N'-dihydrodiazaheptacen |

| benzodithiophene | benzodithiophene |